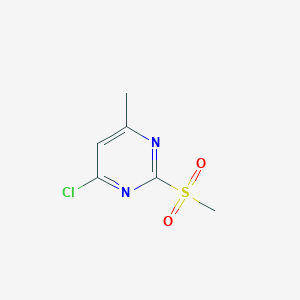

N,N-dimethylthiazol-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N-dimethylthiazol-2-amine derivatives involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The reaction involves the use of potassium thiocyante and substituted anilines to prepare the required thioureas .Molecular Structure Analysis

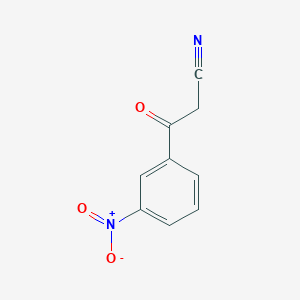

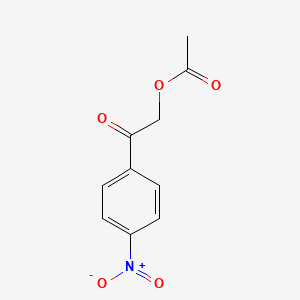

The molecular formula of N,N-dimethylthiazol-2-amine is C5H8N2S . It has a molecular weight of 128.20 g/mol . The InChI code is 1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3, (H2,6,7) . The Canonical SMILES is CN©C1=NC=CS1 .Relevant Papers Several relevant papers were found during the search. One paper discusses the design, synthesis, and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives . Another paper discusses the toxicity, hazards, and safe handling of primary aromatic amines . These papers could provide further insights into the properties and potential applications of N,N-dimethylthiazol-2-amine.

Aplicaciones Científicas De Investigación

1. Catalysis in Organic Synthesis

A study by Sonawane et al. (2017) described the use of a Ni(II) metal complex in catalyzing N-formylation and N-acylation of amines using N,N-dimethylformamide and N,N-dimethylacetamide. This protocol demonstrated broad substrate scope for various types of amines, including aliphatic, aromatic, and heterocyclic amines, highlighting its potential in synthetic organic chemistry (Sonawane et al., 2017).

2. Antifungal Activity

Jafar et al. (2017) synthesized and evaluated the antifungal effect of several N,N-dimethylthiazol-2-amine derivatives. These compounds showed significant activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

3. Anti-Inflammatory Applications

Suh et al. (2012) investigated N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis. This study demonstrated the potential of these derivatives in treating inflammatory conditions (Suh et al., 2012).

4. Development of Novel Materials

Lu and Xia (2016) reported on a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, with applications as a security ink. The molecule exhibited morphology-dependent fluorochromism, making it useful in developing security-related materials (Lu & Xia, 2016).

5. Carbon Dioxide Capture and Utilization

Karlsson et al. (2019) explored the use of amine systems, including N,N-dimethylthiazol-2-amine derivatives, for the absorption of carbon dioxide. This research highlights the potential application of these compounds in addressing environmental concerns related to greenhouse gas emissions (Karlsson et al., 2019).

Propiedades

IUPAC Name |

N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZFDYQSENAPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498726 | |

| Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylthiazol-2-amine | |

CAS RN |

6142-08-1 | |

| Record name | N,N-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)